molecular formula C18H16N4OS B12355823 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12355823
M. Wt: 336.4 g/mol
InChI Key: KWMMFDGOSMGFEN-LWRDCAMISA-N
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Description

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one is a complex organic compound characterized by its unique structure, which includes benzylideneamino groups and a sulfanylidene diazinanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of appropriate benzylideneamine precursors with a diazinanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-thioxo-1,3-diazinan-4-one
  • 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-oxo-1,3-diazinan-4-one

Uniqueness

Compared to similar compounds, 5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one exhibits unique chemical reactivity and biological activity due to the presence of the sulfanylidene group. This structural feature enhances its potential for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C18H16N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12,15-16H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

KWMMFDGOSMGFEN-LWRDCAMISA-N

Isomeric SMILES

C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC2C(NC(=S)NC2=O)N=CC3=CC=CC=C3

Origin of Product

United States

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